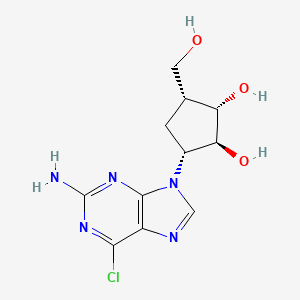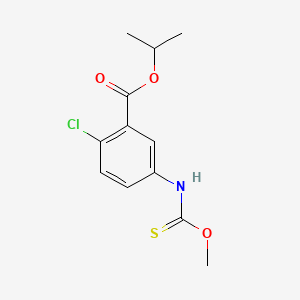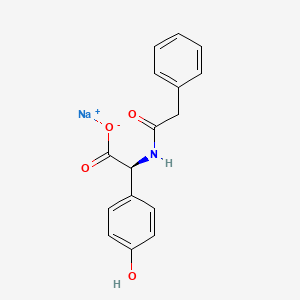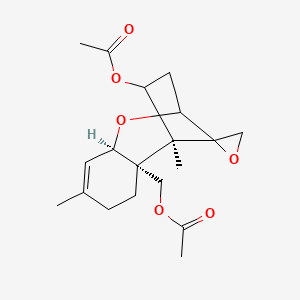
Carbamothioic acid, (1-methylethyl)-, S-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (1-methylethyl)-, S-phenyl ester is an organic compound with the molecular formula C10H13NOS. It is known for its unique chemical structure, which includes a carbamothioic acid moiety attached to an isopropyl group and a phenyl ester. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (1-methylethyl)-, S-phenyl ester typically involves the reaction of carbamothioic acid with isopropyl alcohol and phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and automated control systems ensures efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, (1-methylethyl)-, S-phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, (1-methylethyl)-, S-phenyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbamothioic acid, (1-methylethyl)-, S-phenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Carbamothioic acid, (1-methylethyl)-, S-phenyl ester can be compared with other similar compounds, such as:
Carbamothioic acid, (1-methylethyl)-, S-methyl ester: This compound has a methyl ester group instead of a phenyl ester group, which affects its chemical reactivity and biological activity.
Carbamothioic acid, (1-methylethyl)-, S-ethyl ester: The ethyl ester group provides different steric and electronic properties compared to the phenyl ester group.
Carbamothioic acid, (1-methylethyl)-, S-butyl ester: The butyl ester group introduces additional hydrophobic interactions, influencing the compound’s solubility and reactivity.
The uniqueness of this compound lies in its phenyl ester group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
17671-79-3 |
|---|---|
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
S-phenyl N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI-Schlüssel |
GHVNOMLMOUKJOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)

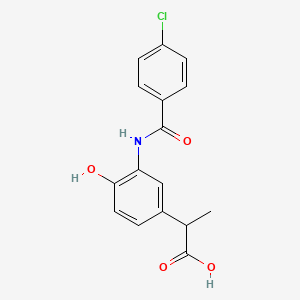
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
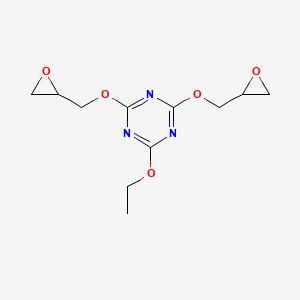

![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
